molecular formula C13H16N4O2 B2537910 N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235235-12-7

N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2537910
CAS No.: 1235235-12-7
M. Wt: 260.297
InChI Key: BOXRKSNHQNKIIP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and robust metabolic stability. This carboxamide derivative is of significant interest for early-stage pharmaceutical research and drug discovery, particularly in the development of novel enzyme and receptor modulators. Compounds based on the 1,2,3-triazole-4-carboxamide structure have been investigated as potent and selective inhibitors of therapeutic targets, such as the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Furthermore, structurally related triazole derivatives are actively explored in neuroscience research, including as selective inhibitors of enzymes like butyrylcholinesterase (BChE) for potential application in neurodegenerative conditions . The molecule's structure, which incorporates a methoxyphenethyl group, is designed to facilitate optimal interaction with biological targets, making it a valuable chemical tool for probing biological pathways, establishing structure-activity relationships (SAR), and screening for new pharmacological activities. This product is provided as a high-purity solid for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-7-6-10-4-3-5-11(8-10)19-2/h3-5,8-9H,6-7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXRKSNHQNKIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the triazole ring is replaced by the methoxyphenethyl group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for the click chemistry step, as well as automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a suitable leaving group is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole carboxamides exhibit diverse biological activities depending on substituent patterns. Key analogs and their structural differences are summarized below:

Compound Name (Reference) R1 (Triazole Substituent) R2 (Carboxamide Substituent) Key Features
Target Compound 1-Methyl 3-Methoxyphenethyl Methoxy group enhances electron density; phenethyl chain increases lipophilicity.
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl) (3o) 1-(2-Fluorophenyl), 5-Ethyl Quinolin-2-yl Fluorine (electron-withdrawing) and quinoline (aromatic) enhance Wnt/β-catenin inhibition.
MKA027 (6v) 1-(3,4-Dimethylphenyl) N-Benzyl Dimethyl groups increase steric bulk, potentially improving MIF binding affinity.
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl) 1-(3,4-Dimethylphenyl), 5-Methyl 4-Methylphenyl Methyl groups enhance lipophilicity but may reduce solubility.
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl) 1-(2-Methylphenyl), 5-Amino 4-Acetylphenyl Amino and acetyl groups introduce hydrogen-bonding potential for target interactions.
Key Observations:
  • Electron Effects : The target compound’s 3-methoxyphenethyl group provides electron-donating properties, contrasting with fluorine in 3o (), which withdraws electrons. This may alter binding interactions in enzyme active sites.
  • Lipophilicity : Phenethyl chains (target) vs. shorter benzyl groups (MKA027) influence membrane permeability and metabolic stability.
  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl in ) may limit binding to certain targets compared to the target compound’s linear phenethyl group.
Wnt/β-Catenin Pathway Modulators ()
  • Compounds like 3o and 3p inhibit Wnt/β-catenin signaling, improving glucose/lipid metabolism. Their fluorophenyl and quinoline groups likely engage in π-π stacking with hydrophobic pockets. The target compound’s methoxy group may offer similar interactions but with altered potency.
MIF Inhibitors ()
  • MKA027 (IC50: ~0.5 μM) and MKA122 target macrophage migration inhibitory factor (MIF). The target compound’s phenethyl group could mimic benzyl interactions in MKA027 but with variable tautomerase inhibition efficacy.
Antiepileptic Agents ()
  • RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) highlights the triazole’s role in seizure control. The target’s methoxyphenethyl group may lack the fluorinated aromaticity critical for RFM’s activity.

Physicochemical and Spectroscopic Properties

  • Solubility : Methoxy groups (target) improve water solubility compared to methyl or halogenated analogs (e.g., 3o, ).
  • NMR Shifts : In N-(tert-butyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3h), δ 17.43 ppm (CDCl3) for tert-butyl highlights substituent-induced electronic effects . The target’s methoxy group would likely downfield-shift adjacent protons.

Biological Activity

N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methoxyphenethylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The process can be facilitated through various coupling methods such as:

  • Carbodiimide coupling : Utilizing agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for reaction with the amine.
  • Microwave-assisted synthesis : This method can enhance yields and reduce reaction times significantly.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance:

  • Inhibition of Thymidylate Synthase : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
  • Cytotoxicity Studies : Research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cells via mitochondrial pathways .
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-71.5Thymidylate Synthase Inhibition
Related Triazole DerivativeHCT-1162.6Induction of Apoptosis

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. Compounds like this compound have shown activity against a range of pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

Recent literature highlights specific case studies that illustrate the biological activity of triazole compounds:

  • Study on Anticancer Activity : A series of 1,2,3-triazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy Study : A comparative study assessed various triazole derivatives against common bacterial strains. The findings revealed that methoxy-substituted triazoles had lower MIC values than other derivatives tested .

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